molecular formula C14H18FNO2 B2758194 tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2102412-01-9

tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2758194
CAS No.: 2102412-01-9
M. Wt: 251.301
InChI Key: GYNUYGOCNSZGNI-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroisoquinoline and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base such as potassium carbonate is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.

    Reaction Steps: The 7-fluoroisoquinoline is reacted with tert-butyl bromoacetate in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl ester group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in isoquinoline derivatives.

Properties

IUPAC Name

tert-butyl 7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNUYGOCNSZGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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